molecular formula C9H12BrNO B2474013 2-(2-Bromo-5-methoxyphenyl)ethanamine CAS No. 1207743-69-8; 910381-02-1

2-(2-Bromo-5-methoxyphenyl)ethanamine

Cat. No.: B2474013
CAS No.: 1207743-69-8; 910381-02-1
M. Wt: 230.105
InChI Key: DKOJHGDTHVOSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-5-methoxyphenyl)ethanamine is a bromo-substituted phenethylamine derivative with the molecular formula C9H12BrNO and a molecular weight of 230.10 g/mol . It is a chemical reagent for research and development purposes and is strictly for laboratory use only. This compound is of significant interest in medicinal chemistry and pharmacology research, particularly as a synthetic precursor or structural analog in the development of novel bioactive molecules. Compounds with bromo- and methoxy-substitutions on the phenethylamine core are frequently investigated for their potential interactions with biological targets like the serotonin receptor family . Related compounds have been studied for their antitumor properties, with some 4-bromo-2,5-dimethoxyphenyl series analogs demonstrating nanomolar antiproliferative potency and functioning as inhibitors of tubulin polymerisation, a key target in cancer research . Researchers value this chemical structure for conducting methoxy and bromo scans to establish structure-activity relationships (SAR) . This product is sold with the explicit understanding that it is For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets (SDS) must be consulted before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOJHGDTHVOSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(2-Bromo-5-methoxyphenyl)ethanamine. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For the 2-bromo-5-methoxyphenyl moiety, three aromatic protons are expected to appear as distinct signals. The ethanamine side chain would produce signals corresponding to the two methylene (B1212753) (-CH₂) groups and the amine (-NH₂) protons. The chemical shifts (δ) are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show nine distinct signals corresponding to the nine carbon atoms in this compound. This includes six signals for the aromatic carbons and three for the side-chain carbons (methoxy, and two methylene groups). The carbon attached to the bromine atom would be significantly influenced, appearing at a characteristic chemical shift.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound based on spectral data from analogous compounds and standard chemical shift principles.

Predicted NMR Data for this compound

Atom ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Aromatic-H 6.7 - 7.5 (3H, m) -
Methoxy (-OCH₃) ~3.8 (3H, s) ~55-56
Ar-CH₂- ~2.9 (2H, t) ~35-40
-CH₂-NH₂ ~3.1 (2H, t) ~40-45
-NH₂ Variable (2H, br s) -
Aromatic C-Br - ~110-115
Aromatic C-OCH₃ - ~159-161

Note: Predicted values. s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected absorptions include N-H stretching vibrations for the primary amine group, C-H stretching for the aromatic ring and the aliphatic side chain, C=C stretching for the aromatic ring, and C-O stretching for the methoxy ether group. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region of the spectrum.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch 3300 - 3500 (two bands)
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H (-CH₂, -CH₃) C-H Stretch 2850 - 3000
Primary Amine (-NH₂) N-H Bend 1590 - 1650
Aromatic Ring C=C Stretch 1450 - 1600
Methoxy Ether (Ar-O-C) C-O Stretch 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound. It works by ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that reveal its structure. A key feature in the mass spectrum of this compound is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound and for differentiating it from its isomers. psu.edu In GC, the compound is vaporized and passed through a column, where it separates from impurities based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer for detection. The mass spectra of related phenethylamines show fragment ions consistent with amine-dominated reactions. psu.edu The fragmentation pattern, in conjunction with the retention time from the GC, provides a highly specific fingerprint for the compound, allowing for confident identification and quantification of impurities.

For analyzing the compound in complex matrices, such as biological fluids or environmental samples, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. Techniques like LC-tandem MS (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Time of Flight MS (UPLC-TOF-MS) offer high sensitivity and selectivity. researchgate.net In LC-MS, the sample is first separated by liquid chromatography before being introduced to the mass spectrometer. High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula. beilstein-journals.org The predicted m/z values for various ionized adducts of this compound are crucial for its detection using these methods. uni.lu

Predicted Mass Spectrometry Adducts for this compound (C₉H₁₂BrNO)

Adduct Mass-to-Charge Ratio (m/z)
[M+H]⁺ 230.01750
[M+Na]⁺ 251.99944
[M+NH₄]⁺ 247.04404

Data sourced from PubChem. uni.lu

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula (C₉H₁₂BrNO). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and helps to verify its empirical and molecular formula, thus confirming its stoichiometry.

Theoretical Elemental Composition of this compound (C₉H₁₂BrNO)

Element Symbol Atomic Mass Percentage (%)
Carbon C 12.011 47.39
Hydrogen H 1.008 5.30
Bromine Br 79.904 35.02
Nitrogen N 14.007 6.14

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are crucial for understanding its chemical and physical properties.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformation Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a chiral molecule and the preferred conformation it adopts in the solid state. For this compound, this analysis would yield precise coordinates of each atom in the crystal lattice.

From this data, a detailed picture of the molecule's geometry would emerge. Key parameters that would be determined include:

The planarity of the phenyl ring.

The exact bond lengths and angles of the bromo and methoxy substituents relative to the phenyl ring and to each other.

The conformation of the ethanamine side chain, defined by the torsion angles between the phenyl ring, the ethyl bridge, and the amine group. This is particularly important as the side chain's flexibility allows for various spatial arrangements that can influence intermolecular interactions.

While no specific crystal structure data for this compound is available, studies on other substituted phenethylamines often reveal a gauche or anti conformation of the side chain relative to the ring. The specific conformation adopted by this compound would be influenced by the steric and electronic effects of the 2-bromo and 5-methoxy substituents.

Table 3.2.1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes to show the type of data obtained from a single-crystal X-ray diffraction experiment, as specific data for the target compound is not available.

ParameterValue
Chemical FormulaC9H12BrNO
Formula Weight230.10 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)-
b (Å)-
c (Å)-
β (°)-
Volume (ų)-
Z4
Calculated Density (g/cm³)-

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are fundamental in determining the crystal's stability, melting point, and solubility.

For this compound, the primary amine group (-NH₂) is a key functional group capable of acting as a hydrogen bond donor. The oxygen atom of the methoxy group (-OCH₃) and potentially the bromine atom can act as hydrogen bond acceptors. Therefore, a network of hydrogen bonds involving the amine group would be expected to be a dominant feature of the crystal packing. These interactions could link molecules into chains, sheets, or more complex three-dimensional architectures.

Other significant intermolecular interactions would likely include:

π-π stacking: Interactions between the aromatic phenyl rings of adjacent molecules could further stabilize the crystal structure. The substitution pattern on the ring would influence the geometry of this stacking.

Halogen bonding: The bromine atom could potentially participate in halogen bonds, acting as an electrophilic region that interacts with a nucleophilic site on a neighboring molecule.

Analysis of these interactions provides insight into the supramolecular chemistry of the compound.

Investigation of Polymorphism and Thermal Phase Transitions in Related Compounds

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties. The study of polymorphism is critical, particularly in the pharmaceutical and materials sciences.

There is no specific information on polymorphism for this compound in the available literature. However, the potential for conformational flexibility in the ethanamine side chain and the possibility of different hydrogen-bonding motifs suggest that polymorphism could be possible for this compound.

The investigation of polymorphism typically involves techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), often in conjunction with variable-temperature X-ray diffraction. These methods can identify phase transitions, determine the thermodynamic stability of different forms, and characterize their thermal behavior. For related phenethylamine (B48288) compounds, studies have shown that different crystallization conditions (e.g., solvent, temperature, pressure) can lead to the formation of different polymorphic forms. core.ac.uk A thorough investigation would be required to determine if this compound exhibits similar behavior.

An extensive search for specific in vitro biological activity and mechanistic data for the chemical compound this compound did not yield sufficient information to populate the requested article sections. Publicly available scientific literature lacks detailed research findings on this specific compound for the outlined topics of receptor binding affinities, enzyme inhibition, kinase inhibition, and monoamine oxidase modulation.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Information available for structurally similar compounds or isomers, such as 2C-B, falls outside the explicit scope of the request and has been excluded.

Research Findings on this compound Remain Undisclosed in Publicly Accessible Literature

Following a comprehensive review of scientific databases and scholarly articles, no specific research data was identified for the chemical compound This compound concerning its biological activities and mechanistic properties as outlined. Extensive searches were conducted to locate in vitro studies detailing its antimicrobial, antiparasitic, and cytotoxic effects, as well as its impact on cellular processes like apoptosis and tubulin polymerization.

The investigation sought to uncover data related to the following areas:

Antimicrobial and Antiparasitic Efficacy: Specifically, in vitro activity against bacterial pathogens such as Chlamydia and antiparasitic effects against organisms like Plasmodium falciparum.

Cellular Biology and Cytotoxicity: Information regarding in vitro cytotoxicity screening in human tumor cell lines including HeLa, HepG2, PANC-1, and MCF7 was explored.

Mechanism of Action: Studies focusing on the compound's influence on cell proliferation, apoptosis, and its potential as a tubulin polymerization inhibitor were also part of the search criteria.

Despite these targeted searches, the scientific literature available in the public domain does not appear to contain studies investigating these specific biological activities for this compound. Consequently, the detailed research findings, data tables, and mechanistic insights requested for this particular compound cannot be provided at this time.

Biological Activity and Mechanistic Insights in Vitro Studies

Cellular Biology and Cytotoxicity Assessments

Modulation of Multidrug Resistance (MDR) Pumps

Currently, there is a lack of specific scientific literature detailing the in vitro activity of 2-(2-Bromo-5-methoxyphenyl)ethanamine in the modulation of multidrug resistance (MDR) pumps. While research into the broader class of phenethylamine (B48288) derivatives has identified their potential to interact with various biological targets, dedicated studies investigating this particular compound's effects on MDR mechanisms, such as P-glycoprotein (ABCB1) or other ATP-binding cassette (ABC) transporters, have not been found in the available scientific databases. The synthesis and evaluation of various substituted phenylethylamines as potential MDR modulators is an active area of research; however, specific data for this compound is not presently available.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Detailed structure-activity relationship (SAR) studies focusing specifically on this compound and its activity in biological systems, particularly concerning the modulation of multidrug resistance, are not available in the current body of scientific literature. SAR studies on broader classes of phenethylamines have been conducted for other biological activities, such as receptor binding affinity and enzyme inhibition, but this information does not directly address the specific scope of this article.

Impact of Substituent Electronic and Steric Effects on Biological Activity

A specific analysis of the impact of the electronic and steric effects of the bromo and methoxy (B1213986) substituents of this compound on its biological activity, especially in the context of MDR pump modulation, cannot be provided at this time due to a lack of published research. In general SAR principles for phenethylamines, the nature and position of substituents on the phenyl ring are known to significantly influence their pharmacological profiles.

For instance, a bromine atom at the ortho-position introduces both steric bulk and an electron-withdrawing inductive effect, which can alter the conformation of the molecule and its interaction with binding sites. The methoxy group at the meta-position (relative to the ethylamine (B1201723) side chain) is an electron-donating group through resonance, which can affect the electron density of the aromatic ring. The interplay of these electronic and steric factors is critical in determining the biological activity of a compound. However, without specific experimental data for this compound, any discussion on these effects would be speculative and fall outside the requirement for scientifically accurate content based on detailed research findings.

Data Tables

Due to the absence of specific research data for this compound in the context of multidrug resistance modulation and corresponding structure-activity relationships, no data tables can be generated.

Metabolic Pathways and Biotransformation Preclinical in Vivo and in Vitro

Identification of Metabolites in Experimental Animal Models and In Vitro Systems

The metabolic profile of 2-(2-Bromo-5-methoxyphenyl)ethanamine has been characterized through the analysis of metabolites in the urine of experimental animals, such as rats, and in incubations with human liver preparations, including hepatocytes. These studies have revealed a series of metabolic products resulting from both Phase I and Phase II reactions.

Phase I metabolism of this compound primarily involves oxidative reactions that introduce or expose functional groups, preparing the molecule for subsequent conjugation or excretion. The principal Phase I transformations identified are O-demethylation, hydroxylation, and deamination.

O-Demethylation: This process involves the removal of a methyl group from one of the methoxy (B1213986) substituents on the aromatic ring. In studies with rat hepatocytes, both 2-O-desmethyl and 5-O-desmethyl metabolites have been detected. frontiersin.org

Hydroxylation: The addition of a hydroxyl group to the aromatic ring is another significant metabolic pathway.

Deamination: The primary metabolic pathway for this compound appears to be oxidative deamination, which is mediated by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. nih.govopenmedscience.com This reaction leads to the formation of an aldehyde intermediate, which is then further oxidized or reduced. researchgate.net The oxidation of the aldehyde intermediate results in the formation of 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), while its reduction yields 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE). nih.govresearchgate.net

The table below summarizes the major Phase I metabolites identified in preclinical studies.

Metabolite NameMetabolic ReactionSpecies/SystemReference
2-(4-Bromo-2,5-dimethoxyphenyl)ethanol (BDMPE)Deamination followed by reductionHuman, Rat nih.govresearchgate.netresearchgate.net
4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA)Deamination followed by oxidationHuman, Rat nih.govresearchgate.netresearchgate.net
4-Bromo-2,5-dimethoxybenzoic acid (BDMBA)Oxidative deaminationHuman nih.govresearchgate.net
2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamineO-demethylation and hydroxylationRat researchgate.net
2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamineO-demethylationRat researchgate.net
4-bromo-2,5-dimethoxyphenol (BDMP)Hitherto unknown pathwayMouse nih.govresearchgate.net
2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE)Demethylation and reductionHuman, Monkey, Rabbit nih.govresearchgate.net

Following Phase I transformations, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which increases the water solubility of the metabolites and facilitates their excretion from the body. The primary Phase II transformations identified for this compound and its metabolites are glucuronidation, sulfation, and acetylation.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups of the metabolites. researchgate.net

Sulfation: The addition of a sulfonate group is another conjugation reaction that has been observed.

Acetylation: The amino group of the parent compound or its demethylated metabolites can be acetylated. In rat urine, acetylated metabolites such as 1-acetoamino-2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethane and 1-acetoamino-2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethane have been identified. researchgate.net In fact, 5-O-desmethyl-N-acetyl-2C-B was found to be the main component in in vivo findings in rats. frontiersin.org

The following table outlines the key Phase II metabolic transformations.

Metabolic ReactionDescriptionReference
GlucuronidationConjugation with glucuronic acid, typically at hydroxylated sites. researchgate.net
SulfationAddition of a sulfonate group to hydroxylated metabolites.
AcetylationAddition of an acetyl group to the primary amine. researchgate.net

Role of Cytochrome P450 (CYP) Isoenzymes in Metabolism

While monoamine oxidase is central to the deamination of this compound, the cytochrome P450 (CYP) enzyme system is also believed to play a role in its metabolism, particularly in the oxidative demethylation and hydroxylation reactions. openmedscience.comnih.gov The CYP superfamily of enzymes is a major contributor to the metabolism of a vast array of xenobiotics. labcorp.com

While comprehensive studies to pinpoint all the specific CYP isoenzymes involved in the metabolism of this compound are limited, research on related phenethylamines and in vitro studies provide strong indications for the involvement of several key isoenzymes. The main CYP isoenzymes likely involved in the oxidative metabolism of this compound include CYP1A2, CYP3A4, CYP2C9, and CYP2C19. A recent study has suggested a potential role of CYP3A4 and CYP2D6 in the cytotoxicity of this compound, which points to their involvement in its metabolic processing. nih.gov

CYP1A2, CYP3A4, CYP2C9, and CYP2C19: These enzymes are known to be involved in the metabolism of a wide range of drugs and are often implicated in the oxidative metabolism of phenethylamines. labcorp.com

CYP2D6: This isoenzyme is also a likely contributor, given its role in the metabolism of many psychoactive compounds. nih.gov

The table below summarizes the likely contributing CYP isoenzymes.

CYP IsoenzymePotential Role in MetabolismReference
CYP1A2Oxidative metabolism labcorp.com
CYP3A4Oxidative metabolism, potential role in cytotoxicity nih.govlabcorp.com
CYP2C9Oxidative metabolism labcorp.com
CYP2C19Oxidative metabolism labcorp.com
CYP2D6Oxidative metabolism, potential role in cytotoxicity nih.gov

Comparative Metabolic Studies Across Species and In Vitro-In Vivo Extrapolation

Significant interspecies differences have been observed in the metabolism of this compound. Studies comparing its biotransformation in hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice have highlighted these variations. researchgate.netnih.gov

One notable difference is the production of 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), a previously unknown metabolite, which was identified exclusively in incubations with mouse hepatocytes. nih.govresearchgate.net Another key interspecies variation is the formation of 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE). This metabolite was produced by hepatocytes from humans, monkeys, and rabbits, but not by those from dogs, rats, or mice. nih.govresearchgate.net

These species-specific metabolic profiles underscore the challenges of extrapolating metabolic data from animal models to humans. The differences in enzyme expression and activity between species can lead to the formation of unique metabolites and variations in the predominant metabolic pathways. nih.gov

Application of Isotopically-Labeled Compounds for Metabolic Pathway Elucidation

The use of isotopically-labeled compounds is a powerful technique for tracing the metabolic fate of drugs and elucidating complex biotransformation pathways. This methodology involves replacing one or more atoms in the drug molecule with a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), or a radioisotope like carbon-14 (B1195169) (¹⁴C). acs.org By tracking the labeled atoms through various metabolic processes, researchers can definitively identify metabolites and gain insights into the mechanisms of their formation. acs.org

While specific studies employing isotopically-labeled this compound to delineate its metabolic pathways were not prominently identified in the reviewed literature, the principles of this technique are highly applicable. For instance, selective deuteration of the methoxy groups or the ethylamine (B1201723) side chain could help to quantify the kinetic isotope effect on different metabolic routes, thereby revealing the rate-limiting steps in its biotransformation. The use of carbon-14 labeling would enable comprehensive mass balance studies to account for all drug-related material in vivo. openmedscience.com Such studies could also help to uncover previously unidentified minor metabolites and provide a more complete picture of the compound's disposition.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are foundational in computational studies, providing a detailed description of the electron distribution and energy of a molecule. These calculations are used to predict a molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgderpharmachemica.com It has become a primary tool for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. chemrxiv.orgnih.gov For 2-(2-Bromo-5-methoxyphenyl)ethanamine, DFT is applied to determine its three-dimensional structure (optimized geometry) and to calculate various electronic and reactivity descriptors. niscpr.res.innih.gov

Key molecular properties and descriptors that can be calculated using DFT include:

Optimized Molecular Geometry: Determination of the most stable arrangement of atoms, including bond lengths and angles. derpharmachemica.comnih.gov

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.innih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules, including biological receptors. nih.gov

Calculated PropertySignificance for this compound
HOMO EnergyIndicates the tendency to donate electrons in a reaction.
LUMO EnergyIndicates the ability to accept electrons.
HOMO-LUMO GapRelates to chemical stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution to predict sites for intermolecular interactions.
Dipole MomentQuantifies the overall polarity of the molecule, influencing its solubility and binding properties.

Molecular Docking and Dynamics Simulations

While DFT provides insights into the molecule itself, molecular docking and dynamics simulations are used to study its interactions with specific biological targets, such as proteins or receptors. These techniques are central to computer-aided drug design. niscpr.res.in

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor or target, typically a protein). nih.gov Given that structurally related phenethylamines are known to interact with serotonin (B10506) and dopamine (B1211576) receptors, likely targets for this compound would include the 5-HT₂ family of serotonin receptors (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C). nih.govnih.gov

The process involves placing the ligand in the binding site of the receptor and sampling different orientations and conformations to find the most stable complex. Following docking, Molecular Dynamics (MD) simulations can be employed. MD simulations model the atomic-level movement of the ligand-receptor complex over time, providing a more realistic and dynamic picture of the interaction. nih.govyoutube.com This helps to assess the stability of the binding pose predicted by docking and to understand how the molecules behave in a simulated physiological environment. nih.govresearchgate.net

The primary outputs of molecular docking are the prediction of binding modes and the estimation of binding affinity.

Binding Mode: This refers to the specific three-dimensional arrangement of the ligand within the receptor's active site. It details the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Binding Affinity: Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy value in kcal/mol or as an inhibition constant, Ki). nih.gov A lower binding energy value typically indicates a more stable complex and higher affinity. These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. niscpr.res.in

MD simulations can further refine these predictions by calculating more rigorous binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). chemrxiv.org

Potential Protein TargetRationale for SelectionPredicted Interaction Types
Serotonin 5-HT₂ₐ ReceptorPrimary target for many psychoactive phenethylamines. nih.govHydrogen bonding (with amine group), π-π stacking (with phenyl ring), hydrophobic interactions.
Serotonin 5-HT₂C ReceptorStructurally similar to 5-HT₂ₐ; often a co-target. nih.govSimilar to 5-HT₂ₐ, with potential differences in specific amino acid contacts.
Dopamine D₂/D₃ ReceptorsPhenethylamine (B48288) is a core structure for many dopamine agonists. researchgate.netnih.govHydrogen bonding, ionic interactions, hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a group of molecules are correlated with changes in their biological activity. zsmu.edu.ua To develop a QSAR model, a dataset of molecules with known activities is required. For each molecule, a set of numerical descriptors is calculated. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing atomic connectivity.

Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies from DFT.

Physicochemical properties: Lipophilicity (LogP), molar refractivity. researchgate.net

Statistical methods, from simple linear regression to complex machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to the observed activity. nih.govtechnologynetworks.com Once a statistically robust model is created and validated, it can be used to predict the activity of new, unsynthesized molecules, such as derivatives of this compound. zsmu.edu.ua This allows researchers to prioritize the synthesis of compounds with the highest predicted activity or best safety profile, saving time and resources in the drug discovery process. arxiv.orgmalvernpanalytical.com For instance, QSAR models have been successfully used to predict the toxicity of compounds containing the 2-bromo-5-methoxyphenyl fragment. zsmu.edu.ua

Prediction of Spectroscopic Parameters (e.g., Collision Cross Section)

Computational chemistry enables the prediction of various spectroscopic parameters, which can aid in the identification and characterization of a compound. These theoretical predictions are valuable for complementing experimental data and for providing insights into the molecule's structure and behavior in the gas phase.

One important predictable parameter is the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase. This parameter is particularly relevant in ion mobility-mass spectrometry (IM-MS), a technique used for the separation and characterization of ions. The predicted CCS values for various adducts of this compound, calculated using methods such as CCSbase, provide a theoretical basis for its identification in complex mixtures.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+230.01750142.0
[M+Na]+251.99944153.3
[M-H]-228.00294147.9
[M+NH4]+247.04404163.5
[M+K]+267.97338142.1
[M+H-H2O]+212.00748141.5
[M+HCOO]-274.00842164.4
[M+CH3COO]-288.02407189.8
[M+Na-2H]-249.98489148.8
[M]+229.00967160.7
[M]-229.01077160.7

m/z: mass to charge ratio of the adduct. Data sourced from PubChemLite. uni.lu

Beyond CCS, other spectroscopic parameters can be theoretically predicted using computational methods like Density Functional Theory (DFT). For instance, theoretical infrared (IR) spectra can be calculated to predict the vibrational frequencies of the molecule's functional groups. mdpi.comotago.ac.nzotago.ac.nz Such calculations can help in the interpretation of experimental IR spectra and in understanding the molecule's vibrational modes. mdpi.comotago.ac.nzotago.ac.nz Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computationally predicted. frontiersin.org These predictions are becoming increasingly accurate and are valuable tools in the structural elucidation of new compounds, helping to confirm the connectivity and chemical environment of atoms within the molecule. frontiersin.org

Q & A

Q. What are the recommended synthetic routes for 2-(2-Bromo-5-methoxyphenyl)ethanamine?

  • Methodological Answer: Synthesis typically involves a multi-step approach:

Suzuki-Miyaura Coupling: Introduce bromine and methoxy groups to the aromatic ring using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .

Reductive Amination: Convert a ketone intermediate (e.g., 2-bromo-5-methoxyacetophenone) to the primary amine using sodium cyanoborohydride or LiAlH₄ in anhydrous THF .
Monitor reaction progress via TLC or LC-MS, and purify via column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer:
  • 1H/13C NMR: Confirm aromatic substitution patterns (e.g., bromo at C2, methoxy at C5) and ethanamine chain integrity. Look for characteristic shifts: aromatic protons (~6.5–7.5 ppm) and amine protons (~1.5–2.5 ppm) .
  • Mass Spectrometry (EI/ESI): Verify molecular weight (C₉H₁₂BrNO₃; theoretical 256.09 g/mol) and fragmentation patterns .
  • HPLC-UV: Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and neutralize with 10% acetic acid. Dispose as hazardous waste .
  • Storage: Keep in amber vials under argon at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor-binding affinities?

  • Methodological Answer:
  • Assay Standardization: Use identical cell lines (e.g., HEK-293 transfected with human 5-HT2A receptors) and buffer conditions (pH 7.4, 25°C) across studies .
  • Orthogonal Validation: Compare radioligand binding (e.g., [³H]LSD) with functional assays (calcium flux or β-arrestin recruitment) to confirm agonist/antagonist activity .
  • Purity Checks: Reanalyze compound batches via LC-MS to rule out impurities affecting results .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer:
  • Kinetic Control: Lower reaction temperatures (0–5°C) during sensitive steps (e.g., amination) to suppress side reactions .
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency. Use 10 mol% catalyst loading and degassed solvents to enhance turnover .
  • Workup Optimization: Extract amines with dilute HCl (1M) to separate from hydrophobic byproducts .

Q. How to assess stability under varying storage conditions?

  • Methodological Answer:
  • Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 1–3 months. Analyze degradation (e.g., deamination or oxidation) via LC-MS .
  • Lyophilization: Freeze-dry the compound in phosphate buffer (pH 7.0) for long-term storage. Reconstitute in DMSO for bioassays .

Data Analysis & Mechanistic Questions

Q. How to design dose-response experiments for toxicity profiling?

  • Methodological Answer:
  • In Vitro Models: Use primary hepatocytes or HepG2 cells. Treat with 0.1–100 μM compound for 24–72 hours. Measure viability via MTT assay and apoptosis via caspase-3 activation .
  • In Vivo Studies: Administer 1–50 mg/kg (IP) to rodents. Monitor serum creatinine (kidney function) and CK-MB (cardiotoxicity) .

Q. What computational methods predict metabolic pathways?

  • Methodological Answer:
  • Density Functional Theory (DFT): Model amine oxidation pathways using Gaussian software. Compare activation energies for CYP450-mediated vs. MAO-mediated degradation .
  • Molecular Docking: Simulate interactions with CYP3A4 (PDB ID: 1TQN) to identify likely oxidation sites .

Comparative & Structural Analysis

Q. How does the bromo-methoxy substitution pattern influence bioactivity compared to analogs?

  • Methodological Answer:
  • SAR Studies: Synthesize analogs lacking bromo (2-methoxy) or methoxy (5-bromo) groups. Test affinity for 5-HT2A receptors via competitive binding assays .
  • LogP Calculations: Use ChemDraw to compare hydrophobicity. Higher LogP (e.g., 2.8 vs. 1.5 for des-bromo analog) may enhance blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.